1-Iodo-4-(2-phenylethoxy)benzene CAS 1044065-94-2 properties
1-Iodo-4-(2-phenylethoxy)benzene CAS 1044065-94-2 properties
An In-depth Technical Guide to 1-Iodo-4-(2-phenylethoxy)benzene (CAS 1044065-94-2)
Introduction
1-Iodo-4-(2-phenylethoxy)benzene is a halogenated aromatic ether. Its structure, featuring a reactive iodine atom and a flexible phenylethoxy chain, makes it a potentially valuable building block in organic synthesis. The aryl iodide moiety is a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of complex molecular architectures. This guide provides a comprehensive overview of the known and predicted properties of this compound, its logical synthesis, expected spectroscopic characteristics, and its potential applications in research and development, particularly within the pharmaceutical and materials science sectors.
Physicochemical and Computed Properties
Detailed experimental data for 1-Iodo-4-(2-phenylethoxy)benzene is not extensively documented in publicly available literature. The properties listed below are a combination of information from chemical suppliers and computationally predicted values.
| Property | Value | Source |
| CAS Number | 1044065-94-2 | [1] |
| Molecular Formula | C₁₄H₁₃IO | Calculated |
| Molecular Weight | 324.16 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not available | - |
| Boiling Point | Predicted: ~405.9±40.0 °C at 760 mmHg | - |
| Density | Predicted: 1.55±0.1 g/cm³ | - |
| LogP | Predicted: 5.2 | - |
Synthesis and Mechanistic Considerations
The most direct and logical synthetic route to 1-Iodo-4-(2-phenylethoxy)benzene is via the Williamson ether synthesis. This classical method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium or potassium salt of 4-iodophenol serves as the nucleophile, which displaces a halide from a 2-phenylethyl electrophile.
Proposed Synthetic Workflow
Caption: Proposed Williamson ether synthesis of the target compound.
Exemplary Experimental Protocol
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.
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Preparation: To a solution of 4-iodophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handled with extreme care).
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Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the 4-iodophenoxide salt.
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Nucleophilic Substitution: Add (2-bromoethyl)benzene (1.1 eq) to the reaction mixture.
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Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-Iodo-4-(2-phenylethoxy)benzene.
Spectroscopic Characterization (Predicted)
| ¹H NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 7.60 | Doublet |
| ~ 7.35 - 7.20 | Multiplet |
| ~ 6.70 | Doublet |
| ~ 4.20 | Triplet |
| ~ 3.10 | Triplet |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158.5 | Ar-C -O |
| ~ 138.5 | Ar-C (ipso, phenyl) |
| ~ 138.0 | Ar-C H (ortho to I) |
| ~ 129.0 | Ar-C H (phenyl) |
| ~ 128.5 | Ar-C H (phenyl) |
| ~ 126.5 | Ar-C H (phenyl) |
| ~ 117.0 | Ar-C H (ortho to O) |
| ~ 83.0 | Ar-C -I |
| ~ 69.5 | -O-C H₂-CH₂-Ph |
| ~ 35.5 | -O-CH₂-C H₂-Ph |
Reactivity and Applications in Drug Development
The primary site of reactivity on 1-Iodo-4-(2-phenylethoxy)benzene is the carbon-iodine bond. Aryl iodides are highly prized substrates in transition-metal-catalyzed cross-coupling reactions due to the C-I bond's susceptibility to oxidative addition, which is often the rate-determining step in the catalytic cycle.[2][3] This makes the title compound an excellent scaffold for introducing molecular diversity.
Key Potential Reactions
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Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, creating biaryl or alkyl-aryl structures.
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Sonogashira Coupling: Coupling with terminal alkynes to synthesize substituted alkynes, a common motif in bioactive molecules.[4]
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Heck Coupling: Formation of C-C bonds with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many pharmaceutical compounds.
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Ullmann Condensation: Copper-catalyzed reaction to form diaryl ethers or other C-heteroatom bonds.
The phenylethoxy tail of the molecule provides a non-polar, flexible linker that can be important for positioning the molecule within a biological target's binding pocket. The combination of this linker and the reactive iodide handle makes this compound a versatile starting point for generating libraries of compounds in drug discovery campaigns.[5]
Caption: Role as a versatile building block in cross-coupling reactions.
Safety and Handling
Specific toxicology data for 1-Iodo-4-(2-phenylethoxy)benzene is not available. However, as with any aryl iodide, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For related compounds like 1-ethoxy-4-iodobenzene, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[6]
Conclusion
1-Iodo-4-(2-phenylethoxy)benzene is a chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data is sparse, its structural features—a reactive aryl iodide and a phenylethoxy group—make it an attractive precursor for constructing more complex molecules through well-established cross-coupling methodologies. Its utility is particularly evident in the context of medicinal chemistry and materials science, where the efficient generation of molecular diversity is paramount. Further experimental validation of its properties and reactivity is warranted to fully exploit its synthetic potential.
References
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Becht, J.-M., Gissot, A., Wagner, A., & Mioskowski, C. (2003). A convenient synthesis of 2-substituted benzofurans via a domino Sonogashira coupling/cyclisation reaction. Chemistry – A European Journal, 9(14), 3209-3215. Available from: [Link]
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The Royal Society of Chemistry. (2017). Electronic Supplementary Information. Available from: [Link]
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Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available from: [Link]
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NIST. (n.d.). Benzene, 1-iodo-4-(2-phenylethyl)-. NIST Chemistry WebBook. Available from: [Link]
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PubChem. (n.d.). 1-Iodo-4-(phenylethynyl)benzene. Available from: [Link]
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Organic Syntheses. (n.d.). Iodosobenzene. Available from: [Link]
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Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Available from: [Link]
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NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST Chemistry WebBook. Available from: [Link]
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PubChem. (n.d.). Iodobenzene. Available from: [Link]
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Wikipedia. (n.d.). Iodosobenzene. Available from: [Link]
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PubChem. (n.d.). 1-Ethoxy-4-iodobenzene. Available from: [Link]
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Salehi, B., et al. (2023). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Molecules, 28(23), 7789. Available from: [Link]
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PubChem. (n.d.). 1-Iodo-2,5-dimethoxy-4-methylbenzene. Available from: [Link]
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Sources
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